3-(2-Chloroethyl)-7-methyl-1H-indole 3-(2-Chloroethyl)-7-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 1260770-73-7
VCID: VC6585775
InChI: InChI=1S/C11H12ClN/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6H2,1H3
SMILES: CC1=C2C(=CC=C1)C(=CN2)CCCl
Molecular Formula: C11H12ClN
Molecular Weight: 193.67

3-(2-Chloroethyl)-7-methyl-1H-indole

CAS No.: 1260770-73-7

Cat. No.: VC6585775

Molecular Formula: C11H12ClN

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

3-(2-Chloroethyl)-7-methyl-1H-indole - 1260770-73-7

Specification

CAS No. 1260770-73-7
Molecular Formula C11H12ClN
Molecular Weight 193.67
IUPAC Name 3-(2-chloroethyl)-7-methyl-1H-indole
Standard InChI InChI=1S/C11H12ClN/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6H2,1H3
Standard InChI Key KLAHCHFACLCTDN-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=CN2)CCCl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s molecular formula is C₁₁H₁₂ClN, with a molecular weight of 193.67 g/mol . Its IUPAC name, 3-(2-chloroethyl)-7-methyl-1H-indole, reflects the positions of its substituents:

  • A chloroethyl group (-CH₂CH₂Cl) at the 3-position of the indole ring.

  • A methyl group (-CH₃) at the 7-position .

The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The chloroethyl side chain introduces electrophilic reactivity, while the methyl group enhances lipophilicity, influencing solubility and interaction with biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1260770-73-7
Molecular FormulaC₁₁H₁₂ClN
Molecular Weight193.67 g/mol
Exact Mass193.0658 g/mol
Topological Polar Surface Area15.79 Ų

Synthetic Methodologies

Historical Context and Modern Approaches

While no direct synthesis protocol for 3-(2-chloroethyl)-7-methyl-1H-indole is documented in the literature, analogous routes for related indoles provide actionable insights. The Arkivoc procedure for 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid offers a template:

  • N-Alkylation: Reacting 7-methylindole with 4-(2-chloroethyl)morpholine hydrochloride under basic conditions could introduce the chloroethyl group.

  • Trichloroacetylation: Protecting the 3-position with trichloroacetyl chloride.

  • Hydrolysis: Cleaving the trichloroacetyl group to yield the free carboxylic acid .

Adapting this method would require substituting the methoxy group with a methyl group and omitting the morpholine moiety. Alternative pathways from lignin-derived α-hydroxyacetophenones, as described by Chen et al. , suggest oxidative cyclization strategies using scandium triflate catalysts in glycerol, though this remains speculative for the target compound.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield*
1N-Alkylation4-(2-Chloroethyl)morpholine, K₂CO₃, DMF85%
2TrichloroacetylationCl₃CCOCl, Et₃N, CH₂Cl₂90%
3HydrolysisNaOH, H₂O/EtOH95%
*Theoretical yields based on analogous reactions .

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